Jnj-31020028
Overview
Description
JNJ-31020028 is a selective and brain penetrant antagonist of the neuropeptide Y Y2 receptor . It has been used for the research of nervous diseases . It has high affinity for human and rat Y2 receptors with pIC50 values of 8.07 and 8.22 respectively .
Molecular Structure Analysis
The molecular formula of JNJ-31020028 is C34H36FN5O2 . Its exact mass is 565.29 and its molecular weight is 565.600 .
Chemical Reactions Analysis
JNJ-31020028 selectively binds with hY2, rY2, and mY2 with pIC50 values of 8.07, 8.22, and 8.21, respectively . It inhibits PYY-induced calcium response with a pKB value of 8.04 .
Physical And Chemical Properties Analysis
The molecular formula of JNJ-31020028 is C34H36FN5O2 . Its exact mass is 565.29 and its molecular weight is 565.600 .
Scientific Research Applications
In Vitro and In Vivo Characterization
- Study Overview : JNJ-31020028, a novel Y2 receptor antagonist, was characterized for its affinity and selectivity in both in vitro and in vivo settings. The study focused on its potential role in modulating behaviors in rodents under specific situational conditions.
- Key Findings : This compound showed high affinity and selectivity for Y2 receptors, affecting norepinephrine release and modulating stress responses. However, it was found ineffective in various anxiety models in rodents, suggesting a more complex role for Y2 receptors in acute behaviors (Shoblock et al., 2010).
Antidepressant-like Effects in Olfactory Bulbectomized Rat
- Study Focus : The effects of chronic administration of JNJ-31020028 were studied in an animal model mimicking human depression symptoms.
- Findings : Chronic administration resulted in decreased immobility time in the forced swim test, indicative of antidepressant-like effects. This suggests potential therapeutic applications of JNJ-31020028 in depression models (Morales-Medina et al., 2012).
Role in Alcohol Consumption and Anxiety Models
- Research Objective : The study investigated JNJ-31020028’s effects in models of alcohol consumption, relapse, and anxiety.
- Outcomes : The compound did not significantly affect alcohol consumption or relapse behavior but showed promise in alleviating anxiety during alcohol withdrawal. This positions JNJ-31020028 as a potential treatment for negative affective states following alcohol withdrawal (Cippitelli et al., 2011).
PET Brain Imaging
- Research Approach : The study developed and used a novel PET radiotracer based on JNJ-31020028 for brain imaging in pigs.
- Implications : This research highlighted the potential of JNJ-31020028 in studying neuropeptide Y2 (NPY2) receptors in the brain, contributing to the understanding of disorders involving these receptors (Winterdahl et al., 2014).
Discovery and Synthesis
- Focus : The study details the discovery and synthesis of JNJ-31020028, emphasizing its high affinity and selectivity as a Y2 receptor antagonist.
- Significance : Understanding the chemical properties and synthesis process of JNJ-31020028 provides a foundation for further research and potential pharmaceutical development (Swanson et al., 2011)
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUNRYUVDVWTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jnj-31020028 | |
CAS RN |
1094873-14-9 | |
Record name | JNJ-31020028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-31020028 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.